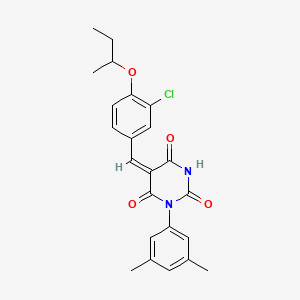![molecular formula C22H24N2O5S B5321818 N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine, also known as MPA-methionine, is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of cancer research. In
作用机制
The mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the metabolism of methionine, an essential amino acid required for the growth and survival of cancer cells. This inhibition leads to a decrease in the levels of methionine in cancer cells, which in turn leads to a decrease in the levels of S-adenosylmethionine (SAM), a key molecule involved in DNA methylation and other cellular processes. This disruption of methionine metabolism ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have other biochemical and physiological effects. It has been found to increase the levels of hydrogen sulfide, a gasotransmitter that has been implicated in various physiological processes, including vasodilation and anti-inflammatory effects. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has also been shown to decrease the levels of homocysteine, an amino acid that is associated with increased risk of cardiovascular disease.
实验室实验的优点和局限性
One advantage of using N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is its relatively low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing and administration methods for N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene and its potential use in combination with other anti-cancer drugs. Finally, more research is needed to explore the potential use of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in other areas of medicine, such as cardiovascular disease and inflammation.
合成方法
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 2-methoxybenzoyl chloride, which is then reacted with N-phenylacrylamide to produce 2-(2-methoxybenzoyl)amino-3-phenylacrylamide. This compound is then reacted with L-methionine to produce N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene.
科学研究应用
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been extensively studied for its potential use in cancer research. It has been shown to have anti-cancer properties, particularly in breast cancer cells. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have synergistic effects when used in combination with other anti-cancer drugs.
属性
IUPAC Name |
2-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-29-19-11-7-6-10-16(19)20(25)24-18(14-15-8-4-3-5-9-15)21(26)23-17(22(27)28)12-13-30-2/h3-11,14,17H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLVNKXOEPWSHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)

![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)
![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)